Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]-
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Overview
Description
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an imidazole ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Boronic Acid Group: The boronic acid group is introduced through a reaction involving a boronic acid derivative and the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds and nucleophiles under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- has a wide range of applications in scientific research:
Biology: Employed in the development of enzyme inhibitors and as a probe for studying biological processes involving boron-containing compounds[][4].
Mechanism of Action
The mechanism by which boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazol-4-ylboronic acid: Similar structure but lacks the methyl group on the phenyl ring.
1H-Indazole-5-boronic acid: Contains an indazole ring instead of an imidazole ring.
1-Methyl-1H-pyrazole-4-boronic acid: Features a pyrazole ring instead of an imidazole ring.
Uniqueness
Boronic acid, B-[4-(1H-imidazol-1-yl)-2-methylphenyl]- is unique due to the presence of both the imidazole ring and the methyl group on the phenyl ring, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and enhances its utility in various applications.
Properties
CAS No. |
2225169-72-0 |
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Molecular Formula |
C10H11BN2O2 |
Molecular Weight |
202.02 g/mol |
IUPAC Name |
(4-imidazol-1-yl-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H11BN2O2/c1-8-6-9(13-5-4-12-7-13)2-3-10(8)11(14)15/h2-7,14-15H,1H3 |
InChI Key |
LICZRLRCQJFISO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C=CN=C2)C)(O)O |
Origin of Product |
United States |
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